![molecular formula C7H4BrClN2 B2694470 6-Bromo-1-chloropyrrolo[1,2-a]pyrazine CAS No. 1785263-68-4](/img/structure/B2694470.png)

6-Bromo-1-chloropyrrolo[1,2-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

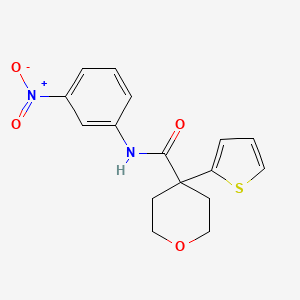

6-Bromo-1-chloropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a molecular weight of 231.48 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 6-Bromo-1-chloropyrrolo[1,2-a]pyrazine is 1S/C7H4BrClN2/c8-6-2-1-5-7(9)10-3-4-11(5)6/h1-4H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-Bromo-1-chloropyrrolo[1,2-a]pyrazine has a predicted density of 1.84±0.1 g/cm3 . Its pKa value is predicted to be -2.08±0.30 .Aplicaciones Científicas De Investigación

Synthesis of Dipyrrolopyrazine Derivatives

6-Bromo-1-chloropyrrolo[1,2-a]pyrazine is utilized in the regioselective synthesis of dipyrrolopyrazine (DPP) and pyrrolothieno-pyrazine derivatives through amination reactions. This synthesis approach, involving metal-free and metal-catalyzed conditions, facilitates the production of compounds with promising optical and thermal properties for optoelectronic applications (Puttavva Meti et al., 2017).

Exploration of Bromination Reactions

The compound also plays a role in the study of bromination reactions, where it yields dibromo and mono-bromo derivatives, aligning with predictions based on frontier-electron density calculations. This research aids in understanding the electronic interactions within nitrogen heterocyclic compounds, contributing to the broader knowledge of chemical reaction mechanisms (W. Paudler & D. Dunham, 1965).

Development of Anti-Inflammatory Agents

Furthermore, derivatives of 6-Bromo-1-chloropyrrolo[1,2-a]pyrazine have been synthesized and evaluated for their in vitro anti-inflammatory activities. Through a Pd-catalyzed intermolecular cycloisomerization strategy, these derivatives have shown moderate anti-inflammatory effects, highlighting their potential as therapeutic agents (Y. Zhou et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

Pyrrolopyrazine derivatives, including 6-Bromo-1-chloropyrrolo[1,2-a]pyrazine, are an attractive scaffold for drug discovery research . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, more research is needed to design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

6-bromo-1-chloropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-2-1-5-7(9)10-3-4-11(5)6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOKEVNNFGFPRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=C2Br)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-chloropyrrolo[1,2-a]pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Chloro-6-methylphenyl)propyl]prop-2-enamide](/img/structure/B2694387.png)

![Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2694389.png)

![2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2694391.png)

![2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694394.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2694398.png)

![(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2694402.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2694404.png)

![2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/no-structure.png)